molecular formula C18H22N4O2S B2547805 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 1257548-50-7

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No. B2547805
CAS RN: 1257548-50-7
M. Wt: 358.46
InChI Key: JQLBEMONFKPREI-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, also known as CP-690,550, is a novel small molecule drug that has been extensively studied for its potential therapeutic applications. This drug belongs to the class of Janus kinase inhibitors and has shown promising results in the treatment of various autoimmune diseases.

Mechanism of Action

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide selectively inhibits the activity of JAK3, which is predominantly expressed in immune cells. JAK3 is involved in the signaling pathways of various cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21), which play a critical role in the differentiation, proliferation, and survival of immune cells. Inhibition of JAK3 activity by 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide leads to the suppression of these cytokine-mediated signaling pathways and subsequently reduces the activity of immune cells.
Biochemical and Physiological Effects:
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has been shown to reduce the levels of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) in the serum of patients with autoimmune diseases. The drug also reduces the infiltration of immune cells into the affected tissues and subsequently reduces the inflammation and tissue damage. In addition, 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has been shown to improve the clinical symptoms and quality of life of patients with autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide in lab experiments include its specificity for JAK3 inhibition, its potency, and its ability to be administered orally. The limitations of using 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide in lab experiments include its potential toxicity, its limited solubility, and its potential off-target effects.

Future Directions

Future research on 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide could focus on the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. In addition, further studies could investigate the potential applications of 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide in other autoimmune diseases and explore its combination with other therapeutic agents. Finally, research could focus on the identification of biomarkers that could predict the response to 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide treatment and the development of personalized treatment strategies for patients with autoimmune diseases.

Synthesis Methods

The synthesis of 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide involves the condensation of 2-(cyclopentylthio)acetamide with 2-(6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out in anhydrous conditions and the product is purified by chromatography.

Scientific Research Applications

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to inhibit the activity of Janus kinases (JAKs), which play a critical role in the signaling pathways of various cytokines involved in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-17(13-25-14-5-1-2-6-14)20-11-12-24-18-9-8-16(21-22-18)15-7-3-4-10-19-15/h3-4,7-10,14H,1-2,5-6,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLBEMONFKPREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

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